1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which can be derived from commercially available starting materials such as 2-aminonicotinic acid and ethyl acetoacetate.
Cyclization: The naphthyridine core is formed through a cyclization reaction, often involving a condensation step with appropriate reagents under acidic or basic conditions.
Functional Group Modification:
Amide Formation: The final step involves the formation of the amide bond by reacting the naphthyridine derivative with pyridine-4-carboxylic acid under coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions to maximize yield and purity, often involving high-throughput screening of reaction parameters.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution Reagents: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.
Biological Studies: It is used as a probe in biological studies to investigate cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool in chemical biology to study enzyme functions and protein interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the methyl and pyridinyl groups, resulting in different biological activities.
7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the ethyl and pyridinyl groups, leading to variations in chemical reactivity and applications.
4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: The simplest derivative, used as a starting material for more complex compounds.
Uniqueness
1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of both ethyl and methyl groups, as well as the pyridinyl moiety. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-3-21-10-14(17(23)20-12-6-8-18-9-7-12)15(22)13-5-4-11(2)19-16(13)21/h4-10H,3H2,1-2H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPGQKHQECQBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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